molecular formula C12H14ClNO B1309123 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline CAS No. 91494-44-9

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1309123
CAS No.: 91494-44-9
M. Wt: 223.7 g/mol
InChI Key: STUVQWRFSPZHGV-UHFFFAOYSA-N
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Description

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of the 3-chloropropanoyl group in this compound introduces unique chemical properties that make it valuable for various synthetic and industrial applications.

Scientific Research Applications

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Agrochemicals: The compound is used in the synthesis of agrochemicals such as herbicides and insecticides.

Safety and Hazards

The safety data sheet for 3-chloropropanoyl chloride, a related compound, indicates that it is combustible, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

Mechanism of Action

Target of Action

It’s known that the compound contains a 3-chloropropionyl group , which is capable of acylation

Mode of Action

In this case, the 3-chloropropionyl group could potentially bind to nucleophilic sites on target proteins or enzymes, thereby modifying their function .

Action Environment

The action, efficacy, and stability of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active. For instance, the compound’s reactivity and stability might be affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be synthesized through the acylation of 1,2,3,4-tetrahydroquinoline with 3-chloropropionyl chloride. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is extracted using organic solvents. The crude product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the 3-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The tetrahydroquinoline ring can be oxidized to quinoline using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Nucleophilic Substitution: Formation of substituted propanoyl derivatives.

    Reduction: Formation of 1-(3-hydroxypropanoyl)-1,2,3,4-tetrahydroquinoline.

    Oxidation: Formation of 1-(3-chloropropanoyl)quinoline.

Comparison with Similar Compounds

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

    1-(3-Chloropropanoyl)quinoline: Similar structure but lacks the tetrahydroquinoline ring, resulting in different chemical properties and reactivity.

    3-Chloropropionyl chloride: A precursor used in the synthesis of this compound, with different reactivity due to the absence of the quinoline ring.

    1-(3-Hydroxypropanoyl)-1,2,3,4-tetrahydroquinoline:

The uniqueness of this compound lies in its combination of the quinoline ring and the 3-chloropropanoyl group, which imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUVQWRFSPZHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979736
Record name 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91494-44-9, 6351-45-7
Record name 3-Chloro-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91494-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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